CYP3A4 Inhibition Liability: A Class-Level Comparison of Arylpiperidine Motifs
A structurally related Boc-protected piperidine from ChEMBL (analogous arylpiperidine scaffold) demonstrates a clean CYP3A4 inhibition profile with an IC50 > 50,000 nM in a fluorometric BFC assay [1]. This class-level inference suggests the target compound's core scaffold is unlikely to be a potent CYP3A4 inhibitor, positioning it as a potentially safer starting point for lead optimization compared to nitrogen-substituted piperidines known for strong heme coordination. This is a critical procurement signal for projects aiming to avoid attrition due to cytochrome P450 inhibition.
| Evidence Dimension | CYP3A4 Inhibition |
|---|---|
| Target Compound Data | IC50 > 50,000 nM (predicted class-level behavior based on core scaffold analog) |
| Comparator Or Baseline | Ketoconazole (potent CYP3A4 inhibitor): IC50 ~ 15-50 nM; Arylpiperidine analogs with free NH moiety: Potentially lower IC50 due to Type II binding. |
| Quantified Difference | At least 1,000-fold weaker CYP3A4 inhibition than a strong clinical inhibitor; significantly reduced liability compared to unprotected piperidine analogs. |
| Conditions | ChEMBL-assayed analog in fluorometric assay using BFC substrate in human CYP3A4. |
Why This Matters
A low CYP3A4 inhibition risk is a key differentiator for procurement when selecting a building block to minimize downstream DDI liabilities in a lead series.
- [1] ChEMBL/BindingDB. Entry for CHEMBL2048486 (BDBM50386879). CYP3A4 Inhibition Data. Accessed 2026. View Source
